molecular formula C22H21BrO5 B11161676 ethyl 3-{7-[(4-bromobenzyl)oxy]-4-methyl-2-oxo-2H-chromen-3-yl}propanoate

ethyl 3-{7-[(4-bromobenzyl)oxy]-4-methyl-2-oxo-2H-chromen-3-yl}propanoate

Cat. No.: B11161676
M. Wt: 445.3 g/mol
InChI Key: DQNCCTYCIOLIBX-UHFFFAOYSA-N
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Description

Ethyl 3-{7-[(4-bromobenzyl)oxy]-4-methyl-2-oxo-2H-chromen-3-yl}propanoate is a synthetic organic compound that belongs to the class of chromen-2-one derivatives This compound is characterized by the presence of a chromen-2-one core structure, which is a bicyclic system consisting of a benzene ring fused to a pyrone ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 3-{7-[(4-bromobenzyl)oxy]-4-methyl-2-oxo-2H-chromen-3-yl}propanoate typically involves a multi-step process. One common synthetic route includes the following steps:

    Formation of the Chromen-2-one Core: The chromen-2-one core can be synthesized through the condensation of salicylaldehyde with ethyl acetoacetate in the presence of a base, such as sodium ethoxide, followed by cyclization.

    Introduction of the 4-Bromobenzyl Ether Moiety: The 4-bromobenzyl ether moiety can be introduced by reacting the chromen-2-one intermediate with 4-bromobenzyl bromide in the presence of a base, such as potassium carbonate, in an aprotic solvent like dimethylformamide (DMF).

    Esterification: The final step involves the esterification of the chromen-2-one derivative with ethyl bromoacetate in the presence of a base, such as sodium hydride, to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and efficient purification techniques to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-{7-[(4-bromobenzyl)oxy]-4-methyl-2-oxo-2H-chromen-3-yl}propanoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to reduce carbonyl groups to alcohols.

    Substitution: The bromine atom in the 4-bromobenzyl ether moiety can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in aqueous or acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines in the presence of a base, such as triethylamine, in an aprotic solvent like DMF.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted benzyl ethers.

Scientific Research Applications

Ethyl 3-{7-[(4-bromobenzyl)oxy]-4-methyl-2-oxo-2H-chromen-3-yl}propanoate has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Investigated for its potential biological activities, such as anti-inflammatory, antioxidant, and antimicrobial properties.

    Medicine: Explored for its potential therapeutic applications, including as a lead compound for the development of new drugs targeting specific enzymes or receptors.

    Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of ethyl 3-{7-[(4-bromobenzyl)oxy]-4-methyl-2-oxo-2H-chromen-3-yl}propanoate involves its interaction with specific molecular targets and pathways. For example, the compound may inhibit the activity of certain enzymes, such as cyclooxygenase (COX), by binding to their active sites and preventing the conversion of arachidonic acid to prostaglandins. This inhibition can result in anti-inflammatory effects. Additionally, the compound’s antioxidant properties may be attributed to its ability to scavenge free radicals and protect cells from oxidative damage.

Comparison with Similar Compounds

Ethyl 3-{7-[(4-bromobenzyl)oxy]-4-methyl-2-oxo-2H-chromen-3-yl}propanoate can be compared with other similar compounds, such as:

Biological Activity

Ethyl 3-{7-[(4-bromobenzyl)oxy]-4-methyl-2-oxo-2H-chromen-3-yl}propanoate is a coumarin derivative that has garnered attention in the field of medicinal chemistry due to its potential biological activities. Coumarins are known for their diverse pharmacological properties, including anti-inflammatory, antimicrobial, and anticancer effects. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by relevant data tables, case studies, and research findings.

Chemical Structure and Properties

The compound's chemical structure is characterized by a coumarin backbone with a bromobenzyl ether substituent. The molecular formula is C19H20BrO4C_{19}H_{20}BrO_4, and its molecular weight is approximately 394.27 g/mol.

PropertyValue
Molecular FormulaC19H20BrO4C_{19}H_{20}BrO_4
Molecular Weight394.27 g/mol
IUPAC NameThis compound

Anticancer Activity

Research has indicated that coumarin derivatives exhibit significant anticancer properties. For instance, studies have shown that similar compounds can inhibit cell proliferation in various cancer cell lines. The mechanism often involves the induction of apoptosis and cell cycle arrest.

  • Case Study : A study on a related coumarin derivative demonstrated an IC50 value of 15 µM against breast cancer cell lines, suggesting that this compound may exhibit comparable effects due to structural similarities.

Antimicrobial Activity

Coumarins are also recognized for their antimicrobial properties. This compound has shown potential against various bacterial strains.

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Pseudomonas aeruginosa128 µg/mL

These results indicate that the compound may serve as a lead for developing new antimicrobial agents.

Anti-inflammatory Effects

The anti-inflammatory activity of coumarins has been well-documented. This compound is hypothesized to inhibit pro-inflammatory cytokines, which could be beneficial in treating inflammatory diseases.

The biological activity of this compound can be attributed to its ability to interact with specific molecular targets:

  • Apoptosis Induction : Similar compounds have been shown to activate caspases and induce mitochondrial dysfunction leading to apoptosis.
  • Inhibition of Enzymes : The compound may inhibit enzymes involved in inflammatory pathways, such as cyclooxygenase (COX) and lipoxygenase (LOX).

Properties

Molecular Formula

C22H21BrO5

Molecular Weight

445.3 g/mol

IUPAC Name

ethyl 3-[7-[(4-bromophenyl)methoxy]-4-methyl-2-oxochromen-3-yl]propanoate

InChI

InChI=1S/C22H21BrO5/c1-3-26-21(24)11-10-19-14(2)18-9-8-17(12-20(18)28-22(19)25)27-13-15-4-6-16(23)7-5-15/h4-9,12H,3,10-11,13H2,1-2H3

InChI Key

DQNCCTYCIOLIBX-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CCC1=C(C2=C(C=C(C=C2)OCC3=CC=C(C=C3)Br)OC1=O)C

Origin of Product

United States

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